molecular formula C21H21N3O5S B2385501 methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamido)benzoate CAS No. 1007267-19-7

methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamido)benzoate

Cat. No.: B2385501
CAS No.: 1007267-19-7
M. Wt: 427.48
InChI Key: RCNLIVPZKVIOSK-UHFFFAOYSA-N
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Description

Methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamido)benzoate is a useful research compound. Its molecular formula is C21H21N3O5S and its molecular weight is 427.48. The purity is usually 95%.
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Biological Activity

Methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamido)benzoate is a complex compound with potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by a methoxyphenyl group, an imidazole ring, and a sulfinyl acetamido moiety. Its molecular formula is C20H22N4O4SC_{20}H_{22}N_4O_4S, and it possesses unique structural features that may influence its biological interactions.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This mechanism is crucial in modulating metabolic pathways.
  • Receptor Interaction : It can interact with cellular receptors, influencing signal transduction pathways that regulate various cellular functions .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties:

  • Bactericidal Effects : It has shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM for specific strains .
  • Antifungal Properties : The compound also demonstrates antifungal activity, outperforming standard treatments like fluconazole in certain tests .

Cytotoxicity and Anticancer Potential

The compound's potential as an anticancer agent has been explored through various studies:

  • Cell Line Studies : In vitro studies on cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation .

Case Studies

Several key studies highlight the biological activity of related compounds:

StudyFindings
Study 1Investigated the antimicrobial effects of imidazole derivatives, showing significant bactericidal activity against MRSA with MIC values as low as 62.5 μg/mL .
Study 2Evaluated the cytotoxic effects of sulfinamide derivatives on various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth .
Study 3Assessed the antifungal efficacy of related compounds, revealing superior activity compared to traditional antifungals like fluconazole .

Properties

IUPAC Name

methyl 4-[[2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfinylacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-24-18(14-6-10-17(28-2)11-7-14)12-22-21(24)30(27)13-19(25)23-16-8-4-15(5-9-16)20(26)29-3/h4-12H,13H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNLIVPZKVIOSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1S(=O)CC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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